

The Solubility Profile of Cyclohexanebutanal, 2-oxo-: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclohexanebutanal, 2-oxo-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Cyclohexanebutanal, 2-oxo-**. Due to a lack of specific experimental data in publicly available literature, this document focuses on a theoretical assessment of its solubility based on its molecular structure, and provides detailed experimental protocols for its empirical determination.

Molecular Structure and Predicted Solubility

Cyclohexanebutanal, 2-oxo-, with the molecular formula C₁₀H₁₆O₂, possesses a chemical structure that dictates its interactions with various solvents. The molecule contains a cyclohexane ring, a butanal chain, and a ketone functional group. The presence of the carbonyl group (C=O) from the ketone and the aldehyde functionality introduces polarity and the potential for hydrogen bonding with protic solvents. However, the relatively large hydrocarbon backbone (the cyclohexane ring and the butyl chain) contributes significant non-polar character to the molecule.

Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common laboratory solvents can be made.[1][2]

Table 1: Predicted Qualitative Solubility of Cyclohexanebutanal, 2-oxo-



Solvent Class	Common Examples	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Low to Moderate	The polar carbonyl groups can engage in hydrogen bonding, but the large non-polar hydrocarbon portion of the molecule will limit solubility, especially in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water due to the presence of their own alkyl chains.[3]
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Moderate to High	These solvents can engage in dipole-dipole interactions with the carbonyl groups of Cyclohexanebutanal, 2-oxo-, and their organic nature makes them more compatible with the non-polar hydrocarbon backbone than highly polar protic solvents.
Non-Polar	Hexane, Toluene, Diethyl ether	Moderate to High	The significant non- polar character of the cyclohexane ring and the butyl chain suggests good solubility in non-polar solvents through van



der Waals interactions.[4]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for **Cyclohexanebutanal**, **2-oxo-**. The determination of precise solubility values (e.g., in g/L or mol/L) requires experimental measurement.

Theoretical Approaches to Solubility Prediction

For novel compounds or those with limited experimental data, computational methods can provide estimates of solubility.

- Quantitative Structure-Property Relationship (QSPR): QSPR models use the structural properties of a molecule to predict its physical and chemical properties, including solubility.[5]
 [6] These models are built by correlating the structures of known compounds with their experimentally determined solubilities.
- Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][7][8] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like **Cyclohexanebutanal**, **2-oxo-** in a given solvent. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of **Cyclohexanebutanal**, **2-oxo-** in a selected solvent at a specific temperature.

Materials:

Cyclohexanebutanal, 2-oxo- (solid)



- Selected solvent(s)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of Cyclohexanebutanal, 2-oxo- to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
- Phase Separation:
 - After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
- Quantification:



- Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
- Analyze the diluted solution using a suitable analytical method (e.g., HPLC, GC, UV-Vis) to determine the concentration of Cyclohexanebutanal, 2-oxo-.
- Calculate the solubility by taking into account the dilution factor.

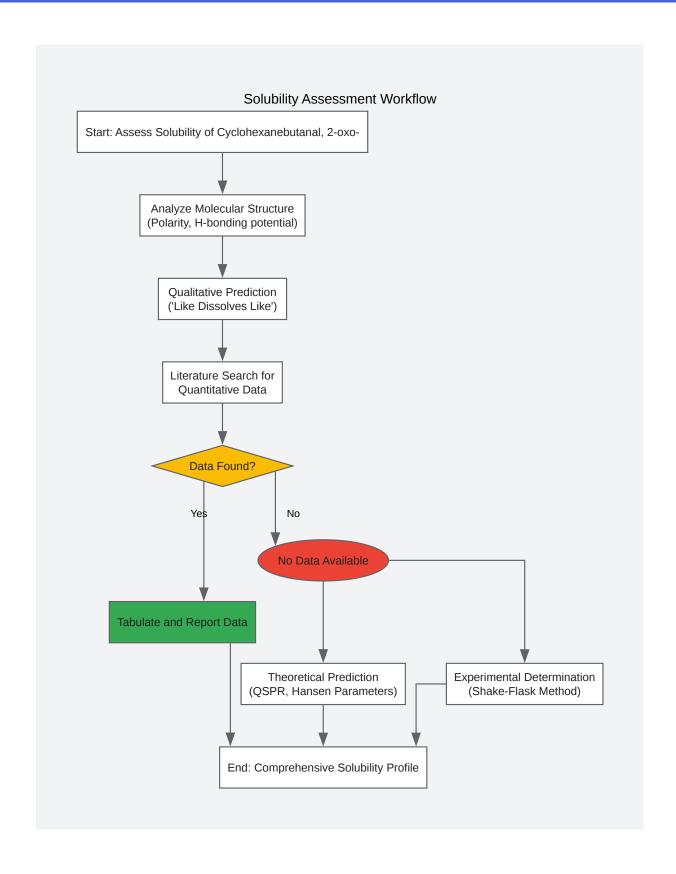
Data Presentation:

The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

The following diagrams illustrate the logical workflow for solubility assessment and the experimental procedure for its determination.

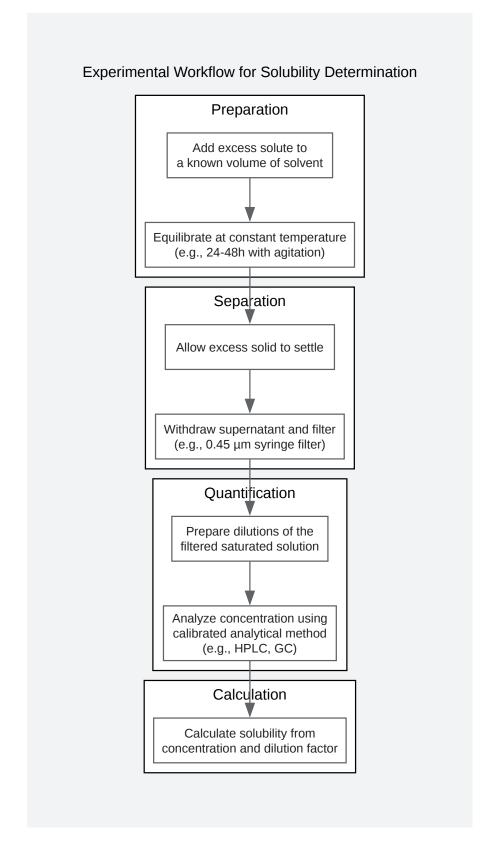




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Caption: Logical workflow for assessing the solubility of a chemical compound.





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Caption: Step-by-step experimental workflow for the shake-flask solubility method.



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